molecular formula C7H6ClNO5S B14492520 2-Amino-4-chloro-5-sulfobenzoic acid CAS No. 64174-54-5

2-Amino-4-chloro-5-sulfobenzoic acid

Cat. No.: B14492520
CAS No.: 64174-54-5
M. Wt: 251.64 g/mol
InChI Key: KGHGVBPOWNCREB-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-sulfobenzoic acid is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of benzoic acid, featuring an amino group at the 2-position, a chlorine atom at the 4-position, and a sulfonic acid group at the 5-position. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-4-chloro-5-sulfobenzoic acid typically involves the sulfonation of ortho-toluene followed by nitration and reduction steps. One common method includes:

    Sulfonation: Ortho-toluene is dissolved in fuming sulfuric acid, and 65% fuming sulfuric acid is added dropwise to carry out sulfonation, resulting in 2-nitro-4-toluene sulfonic acid.

    Nitration: The sulfonated product is then nitrated to introduce the nitro group.

    Reduction: The nitro group is reduced under alkaline conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient sulfonation, nitration, and reduction. The use of falling-film absorbers helps in managing sulfur oxide waste gases, thereby reducing environmental pollution .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-sulfobenzoic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

    Reduction: The nitro group can be reduced to an amino group under alkaline conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Common Reagents and Conditions

    Sulfonation: Fuming sulfuric acid is used for sulfonation.

    Nitration: Nitric acid is commonly used for nitration.

    Reduction: Alkaline conditions, often with sodium hydroxide, are used for reduction reactions.

Major Products Formed

Scientific Research Applications

2-Amino-4-chloro-5-sulfobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-5-sulfobenzoic acid involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles. The presence of the amino and sulfonic acid groups influences the reactivity of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chloro-5-sulfobenzoic acid is unique due to the presence of both an amino group and a sulfonic acid group on the aromatic ring. This combination of functional groups makes it highly reactive and versatile in various chemical reactions, particularly in the synthesis of dyes and pharmaceuticals .

Properties

CAS No.

64174-54-5

Molecular Formula

C7H6ClNO5S

Molecular Weight

251.64 g/mol

IUPAC Name

2-amino-4-chloro-5-sulfobenzoic acid

InChI

InChI=1S/C7H6ClNO5S/c8-4-2-5(9)3(7(10)11)1-6(4)15(12,13)14/h1-2H,9H2,(H,10,11)(H,12,13,14)

InChI Key

KGHGVBPOWNCREB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)O)Cl)N)C(=O)O

Origin of Product

United States

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